2-Hydroxy-5-(3-nitrophenyl)pyridine
Description
Significance of Pyridine (B92270) Derivatives in Organic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of immense importance in organic chemistry. numberanalytics.com They serve as foundational structures for a vast number of compounds, including many that are crucial to life and medicine. researchgate.netlifechemicals.com
The pyridine ring is a key component in various natural products like vitamins and alkaloids. researchgate.netlifechemicals.com Its presence is also prominent in a multitude of FDA-approved drugs, highlighting its significance in medicinal chemistry. lifechemicals.com The versatility of pyridine derivatives allows them to be used as intermediates, ligands, and catalysts in the synthesis of complex molecules. numberanalytics.com This has led to significant progress in understanding aromaticity, reactivity, and the design of new compounds with specific, desired properties. numberanalytics.com
The applications of pyridine derivatives are extensive, spanning from pharmaceuticals and agrochemicals to materials science. numberanalytics.comnumberanalytics.com In medicine, they have shown a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antitumor properties. wisdomlib.org In agriculture, they are utilized in pesticides and herbicides. numberanalytics.com
Role of Hydroxyl and Nitrophenyl Substituents in Molecular Design
The introduction of hydroxyl (-OH) and nitrophenyl (-NO2C6H4) groups to a molecule can profoundly influence its chemical behavior and properties. These substituents play a crucial role in molecular design, allowing chemists to fine-tune the characteristics of a compound for a specific purpose.
Hydroxyl Group: The hydroxyl group is a key pharmacophore in medicinal chemistry. mdpi.com Its presence can significantly impact a molecule's:
Solubility and Lipophilicity: The hydroxyl group can decrease a molecule's lipophilicity, which is its ability to dissolve in fats and oils. hyphadiscovery.com
Acidity (pKa): It can act as a pKa modulator, influencing the acidity of the compound. hyphadiscovery.com
Hydrogen Bonding: The hydroxyl group can participate in intramolecular hydrogen bonding, which can affect the molecule's conformation and properties. hyphadiscovery.comnih.gov
Antioxidant Activity: Phenolic hydroxyl groups are known to provide antioxidant activity. mdpi.com
Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which significantly alters the electronic properties of the aromatic ring to which it is attached. This has several important consequences:
Reactivity: The nitro group's electron-withdrawing nature makes nitroaromatic compounds useful in various chemical syntheses. nih.gov
Acidity: Nitrophenols are generally more acidic than phenol (B47542) itself. wikipedia.org
Applications: Nitroaromatic compounds are precursors in the production of a wide array of products, including dyes, pesticides, and pharmaceuticals. nih.govcdc.gov For instance, nitrophenols are used to synthesize compounds like parathion (B1678463) and fluorodifen. nih.gov
The combination of these substituents on a pyridine ring, as in 2-Hydroxy-5-(3-nitrophenyl)pyridine, creates a molecule with a unique set of properties that are of interest for further investigation.
Historical Context of Related 2-Hydroxypyridine (B17775) and Nitrophenyl Compounds
The study of 2-hydroxypyridine and nitrophenyl compounds has a rich history.
2-Hydroxypyridines: The history of pyridone alkaloids, which contain the 2-pyridone core structure, dates back to the 19th century with the isolation of ricinine (B1680626) from castor beans. psu.edu 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone, a phenomenon that has been extensively studied using various spectroscopic and theoretical methods. wikipedia.orgnih.gov This tautomerism is a key feature of its chemistry. 2-Hydroxypyridines are recognized as important intermediates in the synthesis of various heterocyclic compounds, drugs, and herbicides. nih.gov The microbial degradation of pyridine compounds often proceeds through hydroxylated intermediates like 2-hydroxypyridine. nih.gov
Nitrophenyl Compounds: The synthesis of nitroaromatic compounds dates back to the 18th century with the preparation of picric acid, which was initially used as a yellow dye. nih.gov The industrial importance of nitrophenyl compounds grew with their use as intermediates in the synthesis of dyes, explosives, and later, pharmaceuticals and pesticides. nih.govcdc.gov The discovery of the first organic ferromagnet, p-nitrophenyl nitronyl nitroxide, in 1991 further highlighted the interesting physical properties of these compounds. royalsocietypublishing.org
Research Gaps and Motivations for Investigating this compound
While the individual components of this compound have been well-studied, the specific combination of a 2-hydroxypyridine scaffold with a 3-nitrophenyl substituent presents unique opportunities for research.
A significant motivation for investigating this particular compound lies in the potential for novel applications arising from the interplay of its functional groups. For example, a related compound, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) (HNTP), has recently been reported as a novel matrix for enhanced MALDI imaging of tissue metabolites, demonstrating superior detection capabilities compared to commonly used matrices. nih.gov This suggests that other substituted 2-hydroxypyridines, such as the title compound, could also possess valuable and unexplored properties.
Furthermore, the synthesis of various substituted pyridines is an active area of research, with numerous methods being developed to create these structures. baranlab.org The preparation of 2-hydroxy-5-nitropyridine (B147068), a closely related compound, is achieved through the nitration and hydrolysis of 2-aminopyridine (B139424). google.com The exploration of synthetic routes to this compound and the investigation of its chemical and physical properties could lead to the discovery of new materials or biologically active molecules. The specific placement of the nitro group at the meta position of the phenyl ring in this compound is also of interest, as the electronic effects of substituents can vary significantly with their position on the aromatic ring. nih.govresearchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-(3-nitrophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-5-4-9(7-12-11)8-2-1-3-10(6-8)13(15)16/h1-7H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRKBVUETKJJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604826 | |
| Record name | 5-(3-Nitrophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111106-29-6 | |
| Record name | 5-(3-Nitrophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxy 5 3 Nitrophenyl Pyridine and Analogues
Direct Synthesis Approaches to 2-Hydroxy-5-(3-nitrophenyl)pyridine
Direct synthesis methods aim to construct the target molecule from simpler precursors. These can be categorized into multi-step sequences and more streamlined one-pot reactions.
Multi-Step Synthesis from Precursor Pyridines
Multi-step synthesis provides a high degree of control over the final product's structure. youtube.comlibretexts.org A common strategy involves starting with a substituted pyridine (B92270) and introducing the necessary functional groups in a stepwise manner. For instance, one could envision a synthesis beginning with a commercially available hydroxypyridine, followed by the introduction of the nitrophenyl group. The specific sequence of reactions would depend on the reactivity of the starting materials and the desired regioselectivity.
One-Pot Synthetic Routes to Substituted 2-Hydroxypyridines
One-pot syntheses offer an efficient alternative to multi-step procedures by combining multiple reaction steps in a single reaction vessel, thereby reducing waste and saving time. google.comnih.govacs.org A patented one-pot method for the synthesis of 2-hydroxy-5-nitropyridine (B147068) has been disclosed. This process starts with the nitration of 2-aminopyridine (B139424) in concentrated sulfuric acid, followed by a diazotization reaction and subsequent hydrolysis to yield the final product. google.com This method highlights the potential for continuous operation, which is advantageous for larger-scale production. google.com
While this specific patent does not describe the synthesis of this compound, the principles of one-pot synthesis are broadly applicable to the creation of substituted hydroxypyridines. google.comnih.govacs.org For example, a one-pot iodination of hydroxypyridines has been described, which proceeds under mild conditions and yields products in high purity without the need for chromatographic separation. nih.govacs.org Such methodologies could potentially be adapted to introduce a handle for subsequent cross-coupling reactions.
Functionalization Strategies for Introducing Nitrophenyl Groups on Pyridine Scaffolds
The introduction of a nitrophenyl group onto a pre-formed pyridine ring is a key strategy for accessing the target compound and its analogues. This can be achieved through various modern synthetic methods.
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. organic-chemistry.org The Suzuki-Miyaura and Negishi couplings are particularly relevant for this purpose. organic-chemistry.orgresearchgate.netyoutube.com
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netyoutube.comharvard.edu To synthesize this compound, one could couple 5-bromo-2-hydroxypyridine (B85227) with 3-nitrophenylboronic acid. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve a good yield. organic-chemistry.orgharvard.edu The stability and low toxicity of boronic acids make the Suzuki coupling an attractive option. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate, also catalyzed by palladium or nickel. organic-chemistry.orgwikipedia.orgjk-sci.comsynarchive.comyoutube.com This reaction is known for its high functional group tolerance and reactivity. jk-sci.com A potential route to this compound via Negishi coupling would involve the reaction of a halopyridine derivative (e.g., 5-iodo-2-hydroxypyridine) with a (3-nitrophenyl)zinc halide. wikipedia.orgsynarchive.com
Table 1: Comparison of Suzuki-Miyaura and Negishi Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
|---|---|---|
| Organometallic Reagent | Organoboronic acid or ester | Organozinc halide |
| Catalyst | Palladium | Palladium or Nickel |
| Key Advantage | Stability and low toxicity of boron reagents | High reactivity and functional group tolerance |
| Base Requirement | Yes | Not always required |
Nitration of Pyridine Derivatives
Direct nitration of a pyridine ring is another viable strategy. The position of nitration is directed by the existing substituents on the ring. For instance, the nitration of 3-hydroxypyridine (B118123) occurs at the 2-position when the reaction is carried out on the conjugate acid. rsc.org In contrast, 6-hydroxy-2(1H)-pyridone is nitrated at the 3-position as the free base. rsc.org The nitration of 4-hydroxypyridine (B47283) can lead to dinitrated products, which are useful precursors for various applications. researchgate.net
A patented method for the synthesis of 3-hydroxy-2-nitropyridine (B88870) involves the use of metal nitrates, such as potassium nitrate, in the presence of acetic anhydride, avoiding the use of corrosive mixed acids. patsnap.comgoogle.com Another approach describes the nitration of 2-hydroxypyridine (B17775) dissolved in pyridine by the dropwise addition of nitric acid. google.com The specific conditions for the nitration of 5-(3-aminophenyl)-2-hydroxypyridine to introduce a nitro group at the desired position on the phenyl ring would need to be carefully controlled to avoid side reactions.
Table 2: Examples of Nitration Conditions for Hydroxypyridines
| Starting Material | Nitrating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Hydroxypyridine | - | As conjugate acid | 2-Nitro-3-hydroxypyridine | rsc.org |
| 6-Hydroxy-2(1H)-pyridone | - | As free base | 3-Nitro-6-hydroxy-2(1H)-pyridone | rsc.org |
| 3-Hydroxypyridine | KNO₃ / Acetic Anhydride | 35-55 °C | 3-Hydroxy-2-nitropyridine | patsnap.com |
| 2-Hydroxypyridine | Nitric Acid / Pyridine | Room Temperature | 2-Hydroxy-3-nitropyridine (B160883) | google.com |
Nucleophilic Aromatic Substitution on Activated Halopyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry. youtube.comyoutube.comwikipedia.orgnih.gov In this reaction, a nucleophile displaces a leaving group (typically a halide) on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.org Pyridines are particularly susceptible to SNAr reactions, especially when the leaving group is at the 2- or 4-position, as the negative charge of the intermediate can be delocalized onto the nitrogen atom. youtube.comwikipedia.org
To synthesize this compound, one could potentially react a suitably activated halopyridine, such as 2-chloro-5-nitropyridine, with a nucleophilic nitrophenyl species. However, a more plausible route would involve the reaction of an activated halopyridine with a precursor to the hydroxyphenyl group, followed by nitration. The reactivity of halopyridines in SNAr reactions can be significantly enhanced by microwave irradiation, which can dramatically reduce reaction times. sci-hub.se
Strategies for Hydroxyl Group Introduction and Manipulation
The hydrolysis of a 2-halopyridine is a robust method for the synthesis of 2-hydroxypyridines (2-pyridones). This strategy involves two key steps for the synthesis of this compound: the initial formation of a 2-halo-5-(3-nitrophenyl)pyridine intermediate, followed by its hydrolysis.
The required intermediate, a 2-halo-5-(3-nitrophenyl)pyridine, is typically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. researchgate.netlibretexts.org This reaction creates the pivotal carbon-carbon bond between the pyridine and phenyl rings. researchgate.net The reactants for this coupling are a dihalopyridine, such as 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine, and 3-nitrophenylboronic acid. The Suzuki coupling is favored for its mild reaction conditions and tolerance of a wide range of functional groups, including the nitro group present on the boronic acid. nih.govyoutube.com
The catalytic cycle of the Suzuki coupling generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org
| Step | Reaction | Reactants | Catalyst/Reagents | Key Features |
| 1 | Suzuki-Miyaura Coupling | 2,5-Dihalopyridine (e.g., 2-chloro-5-bromopyridine), 3-Nitrophenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₂CO₃) | Forms the C-C bond between the pyridine and phenyl rings. nih.govmdpi.com |
| 2 | Hydrolysis | 2-Chloro-5-(3-nitrophenyl)pyridine (B13872823) | Aqueous acid or base (e.g., NaOH, HCl) | Converts the chloro group to a hydroxyl group via nucleophilic aromatic substitution. |
Once the 2-chloro-5-(3-nitrophenyl)pyridine intermediate is obtained, the hydroxyl group is introduced through nucleophilic aromatic substitution. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack and can be displaced by a hydroxide (B78521) ion. This hydrolysis is typically achieved by heating the chloropyridine derivative in an aqueous acidic or basic solution. chempanda.com The resulting 2-hydroxypyridine exists in tautomeric equilibrium with its 2-pyridone form, with the pyridone form generally predominating.
An alternative and widely used method for preparing 2-hydroxypyridines is the diazotization of the corresponding 2-aminopyridines, followed by hydrolysis of the resulting diazonium salt. rsc.orgyoutube.com This pathway is particularly useful and can sometimes be performed as a one-pot synthesis. google.comtpu.ru
The synthesis begins with the preparation of the precursor, 2-amino-5-(3-nitrophenyl)pyridine. Similar to the halogenated route, this intermediate can be effectively synthesized using a Suzuki-Miyaura cross-coupling reaction. In this case, the coupling partners would be a halo-aminopyridine, such as 2-amino-5-bromopyridine, and 3-nitrophenylboronic acid.
The core of this method is the conversion of the amino group to a hydroxyl group. The 2-aminopyridine derivative is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (0–5 °C). orgsyn.org This reaction forms an intermediate pyridine-2-diazonium salt. rsc.org
These pyridine-based diazonium salts are generally unstable and readily undergo hydrolysis when warmed in the aqueous acidic solution, yielding the desired 2-hydroxypyridine and liberating nitrogen gas. rsc.orgorgsyn.org A one-pot method for a related compound, 2-hydroxy-5-nitropyridine, involves nitrating 2-aminopyridine first, and then, without isolating the intermediate, proceeding with the diazotization and hydrolysis, showcasing the efficiency of this approach. google.com
| Step | Reaction | Reactants | Reagents | Temperature |
| 1 | Suzuki-Miyaura Coupling | 2-Amino-5-bromopyridine, 3-Nitrophenylboronic acid | Pd Catalyst, Base | Room temp. to reflux |
| 2 | Diazotization | 2-Amino-5-(3-nitrophenyl)pyridine | NaNO₂, H₂SO₄/H₂O | 0–5 °C |
| 3 | Hydrolysis | Pyridine-2-diazonium salt intermediate | Heat | > Room temp. (e.g., 95°C) orgsyn.org |
This sequence offers a reliable alternative to the hydrolysis of halogenated pyridines and avoids the potentially harsh conditions required for nucleophilic aromatic substitution. youtube.com
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net These principles can be applied to the synthesis of this compound to improve its environmental footprint.
For the Suzuki-Miyaura coupling steps, significant green advancements have been made. These include the use of water as a solvent, the development of highly efficient catalysts that can be used at very low loadings, and the use of microwave irradiation to significantly shorten reaction times and often improve yields. nih.gov The use of phosphine-free palladium catalysts or recyclable catalytic systems also aligns with green chemistry goals by simplifying purification and reducing waste. researchgate.net
In the diazotization-hydrolysis sequence, a notable green approach is the development of one-pot procedures. google.com By combining multiple reaction steps, such as nitration and diazotization, into a single reaction vessel, the need for intermediate workup and purification steps is eliminated. This reduces solvent consumption, minimizes waste generation, and saves energy and time. google.com
Solvent choice is a cornerstone of green chemistry. Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with greener alternatives like water, ethanol (B145695), or ionic liquids can drastically reduce the environmental impact. rasayanjournal.co.in For instance, conducting the Suzuki coupling in an aqueous medium is a well-established green method. researchgate.net Furthermore, solvent-free, or neat, reaction conditions, sometimes facilitated by ball milling, represent an ideal green scenario by completely eliminating the solvent. researchgate.net
| Green Chemistry Principle | Application in Synthesis of this compound |
| Waste Prevention | One-pot synthesis protocols combining nitration and diazotization steps reduce intermediate waste. google.com |
| Atom Economy | Cross-coupling reactions like Suzuki coupling are inherently high in atom economy. |
| Use of Safer Solvents | Utilizing water or ethanol as a solvent in Suzuki coupling reactions instead of traditional organic solvents. nih.gov |
| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |
| Use of Catalysis | Using highly efficient palladium catalysts at low loadings for the Suzuki coupling step. researchgate.net |
| Reduce Derivatives | One-pot procedures avoid the need for protecting groups or isolation of intermediates, reducing derivatization steps. google.com |
By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally benign.
Advanced Spectroscopic and Structural Elucidation of this compound: A Comprehensive Analysis
Following an extensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound this compound is not publicly available. Therefore, it is not possible to provide an article with the specific data tables and in-depth analysis as requested in the outline.
The generation of a scientifically accurate and authoritative article requires concrete experimental data from techniques such as FT-IR, FT-Raman, NMR (¹H, ¹³C, and 2D), and Mass Spectrometry. This information is crucial for the assignment of functional group vibrations, elucidation of the chemical structure, and confirmation of the molecular formula and fragmentation patterns.
While research exists for structurally related compounds—such as other substituted nitropyridines or molecules containing a nitrophenyl moiety—extrapolating this information would not adhere to the strict requirement of focusing solely on this compound. Doing so would lead to inaccuracies and would not represent a factual analysis of the target compound.
To provide the requested article, access to a research study or database that has characterized this compound and published its spectroscopic data would be necessary. Without such a source, the creation of the specified content is not feasible.
Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 5 3 Nitrophenyl Pyridine
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
No experimental High-Resolution Mass Spectrometry (HRMS) data for 2-Hydroxy-5-(3-nitrophenyl)pyridine has been found in the searched scientific literature. An HRMS analysis would provide the highly accurate mass of the ion, which is used to confirm the elemental composition of the molecule. For the target compound with a molecular formula of C₁₁H₈N₂O₃, the theoretical exact mass of the neutral molecule is 216.0535 g/mol . HRMS would typically measure the mass of the protonated molecule, [M+H]⁺.
Table 1: Hypothetical HRMS Data for this compound
| Ion | Theoretical m/z | Measured m/z | Mass Difference (ppm) |
| [C₁₁H₉N₂O₃+H]⁺ | 217.0608 | Data not available | Data not available |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Published Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound are not available. ESI-MS is a soft ionization technique that is used to determine the molecular weight of a compound. It typically results in the observation of the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Further fragmentation analysis (MS/MS) could elucidate the structure by breaking the molecule into smaller, identifiable pieces.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Specific experimental data regarding the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound are not documented in the available literature. Such studies would reveal information about the electronic structure of the molecule.
Analysis of Electronic Transitions and Chromophores
An analysis of the electronic transitions and chromophores of this compound cannot be conducted without experimental UV-Vis spectra. The chromophores in this molecule would be the hydroxypyridine ring, the phenyl ring, and the nitro group. The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions within the aromatic systems and potentially n → π* transitions associated with the oxygen and nitrogen atoms. The conjugation between the two aromatic rings would likely influence the position and intensity of these absorption bands.
X-Ray Diffraction for Solid-State Structure Determination
There are no published reports on the solid-state structure of this compound determined by X-ray diffraction.
Single Crystal X-ray Diffraction (SCXRD)
No data from Single Crystal X-ray Diffraction (SCXRD) studies of this compound are available. An SCXRD experiment would provide definitive proof of the molecular structure and reveal details about the crystal packing, including intermolecular interactions like hydrogen bonding.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Without a crystal structure, a detailed analysis of the bond lengths, bond angles, and torsion angles of this compound cannot be performed. This analysis would provide precise geometric parameters of the molecule in the solid state.
Table 3: Hypothetical Selected Bond Lengths for this compound
| Bond | Length (Å) |
| C-O | Data not available |
| C-N (nitro) | Data not available |
| C-C (inter-ring) | Data not available |
Table 4: Hypothetical Selected Bond Angles for this compound
| Angle | Value (°) |
| C-C-C (pyridine) | Data not available |
| C-N-O (nitro) | Data not available |
Table 5: Hypothetical Selected Torsion Angles for this compound
| Torsion Angle (Atoms) | Value (°) |
| C-C-C-C (inter-ring) | Data not available |
Investigation of Intermolecular Interactions in the Crystalline Lattice
No crystallographic data for this compound has been found in the searched scientific literature. Therefore, a detailed analysis of its intermolecular interactions within a crystalline lattice, such as hydrogen bonding, π-π stacking, or other non-covalent forces, cannot be provided.
While studies on related molecules, such as N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, have detailed crystalline ordering through π-π stacking and interactions involving nitro groups nih.gov, this information is not transferable to the specific molecular arrangement of this compound. The analysis of intermolecular interactions is highly specific to the crystal packing of a particular compound.
Tautomeric Equilibrium Studies of 2-Hydroxypyridine (B17775) Moiety
The 2-hydroxypyridine functional group is well-known to exhibit keto-enol tautomerism, existing in equilibrium with its 2-pyridone form. This equilibrium is sensitive to factors such as the nature of other substituents on the ring and the solvent environment. semanticscholar.orgbldpharm.com However, specific studies quantifying this equilibrium or characterizing the distinct tautomers for this compound have not been identified.
Experimental Evidence for Keto-Enol Tautomerism
There is no specific experimental evidence, such as X-ray diffraction or dedicated spectroscopic analysis, reported in the literature to confirm or quantify the keto-enol tautomerism for this compound. For comparison, an X-ray diffraction study of the related compound 2-hydroxy-5-nitropyridine (B147068) has shown that it exists in the solid state as the keto (oxo) tautomer, 5-nitro-2-pyridone. semanticscholar.org Similar direct evidence for the title compound is absent.
Spectroscopic Signatures of Tautomeric Forms
Specific spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, UV-Vis) that would allow for the identification and characterization of the distinct enol (2-hydroxy) and keto (2-pyridone) forms of this compound are not available. General studies on other substituted 2-hydroxypyridines indicate that UV-Vis spectroscopy can be effective in determining the amounts of each tautomer in different solvents, whereas NMR spectroscopy is sometimes less conclusive. semanticscholar.org Infrared spectroscopy is also a key tool, where the presence of a C=O stretching frequency can confirm the keto form. nih.gov Without experimental data for this compound, a description of its specific spectroscopic signatures is not possible.
Chemical Reactivity and Transformation Mechanisms of 2 Hydroxy 5 3 Nitrophenyl Pyridine
Reactivity at the Hydroxyl Group
The hydroxyl group of 2-Hydroxy-5-(3-nitrophenyl)pyridine, or more accurately, the N-H bond in its predominant 5-(3-nitrophenyl)pyridin-2(1H)-one tautomer, is a key site for various chemical transformations.
The hydroxyl group of 2-hydroxypyridines can undergo esterification, a reaction of significant utility in organic synthesis. For instance, 2-hydroxypyridine-N-oxide is utilized in peptide synthesis through the formation of activated esters. biosynth.com While direct esterification on this compound is plausible, the reactivity is often channeled through the more nucleophilic pyridone tautomer.
Etherification reactions at the oxygen atom are also a potential transformation. These reactions would likely proceed under standard ether synthesis conditions, such as the Williamson ether synthesis, involving deprotonation of the hydroxyl group followed by reaction with an alkyl halide.
| Reaction Type | Reagents | Product Type | Reference |
| Esterification | Carboxylic Acid/Activating Agent | Pyridyl Ester | biosynth.com |
| Etherification | Base, Alkyl Halide | Pyridyl Ether | N/A |
The oxidation of 2-hydroxypyridine (B17775) derivatives can lead to various products depending on the reaction conditions. The oxidation of Hantzsch 1,4-dihydropyridines to their corresponding pyridine (B92270) derivatives is a well-studied transformation. researchgate.net For this compound, oxidation could potentially target the pyridine ring or the hydroxyl group. Given the electron-deficient nature of the pyridine ring, harsh oxidation conditions might be required. The oxidation of pyridine-N-oxides is a known method for introducing hydroxyl groups onto the pyridine ring. nih.gov
The term dehydrogenation, in this context, can be viewed as the aromatization of a partially reduced pyridine ring system. The stability of the aromatic pyridine ring is a strong driving force for such reactions. researchgate.net
Reactivity at the Nitrophenyl Moiety
The 3-nitrophenyl group is a versatile functional handle, with the nitro group being the primary site of reactivity.
The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, and a wide array of reagents can be employed to achieve different reduction products. wikipedia.orgmasterorganicchemistry.com The specific product obtained from the reduction of the nitro group in this compound depends on the reducing agent and the reaction conditions. commonorganicchemistry.com
To Amine: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method for the complete reduction of a nitro group to an amine. masterorganicchemistry.comcommonorganicchemistry.com Metal-acid systems, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also effective. masterorganicchemistry.comcommonorganicchemistry.com
To Hydroxylamine (B1172632): The partial reduction of a nitro group to a hydroxylamine can be achieved using milder reducing agents or carefully controlled reaction conditions. Reagents like zinc dust in the presence of ammonium (B1175870) chloride are known to yield hydroxylamines. wikipedia.org The enzymatic reduction of nitroaromatics to hydroxylamines has also been observed. nih.gov The formation of hydroxylamine is a key intermediate step in the six-electron reduction of a nitro group to an amine. nih.gov
To Azoxy Derivatives: The reduction of nitroarenes can sometimes lead to the formation of azoxy compounds, which are dimers formed through the condensation of a nitroso intermediate and a hydroxylamine. This is more common when using certain reducing agents like lithium aluminum hydride for aromatic nitro compounds. masterorganicchemistry.com
| Product | Reagents | Conditions | Reference |
| Amine | H₂, Pd/C or Raney Ni | Catalytic Hydrogenation | masterorganicchemistry.comcommonorganicchemistry.com |
| Amine | Fe, CH₃COOH or SnCl₂, HCl | Metal/Acid Reduction | masterorganicchemistry.comcommonorganicchemistry.com |
| Hydroxylamine | Zn, NH₄Cl | Mild Reduction | wikipedia.org |
| Azoxy Compound | LiAlH₄ | Strong Hydride Reduction | masterorganicchemistry.com |
Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is significantly influenced by the directing effects of the substituents. The nitro group is a powerful deactivating group and a meta-director. The pyridine ring, being electron-deficient, also acts as a deactivating group. youtube.com Therefore, any electrophilic attack on the phenyl ring would be disfavored and would require harsh reaction conditions. If substitution were to occur, it would be directed to the positions meta to the nitro group (positions 2', 4', or 6' of the phenyl ring). However, the deactivating nature of both the nitro group and the pyridyl substituent makes such reactions challenging. quora.comyoutube.com
Nucleophilic aromatic substitution (SNA_r) on the nitrophenyl ring is a more plausible reaction pathway than electrophilic substitution. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. researchgate.netnih.gov In this compound, a nucleophile could potentially attack the phenyl ring.
Furthermore, nucleophilic substitution can occur on the pyridine ring itself, with positions 2 and 4 being the most susceptible to attack due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate. stackexchange.comquimicaorganica.orgquora.com
Pyridine Ring Reactivity and Functionalization
The pyridine ring in this compound is the primary site for many chemical reactions. Its reactivity is significantly influenced by the hydroxyl group (in its pyridone form) and the electronically demanding nitrophenyl substituent.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. nih.govuoanbar.edu.iqimperial.ac.uk This deactivation is further intensified in acidic conditions, where the nitrogen atom becomes protonated, creating a pyridinium (B92312) ion with a strong positive charge. uoanbar.edu.iq
However, the presence of the hydroxyl group at the C2 position, which favors the 2-pyridone tautomer, alters this reactivity profile. The 2-pyridone form is electron-rich, and the carbonyl group directs incoming electrophiles. rsc.org Resonance structures of 2-pyridone show increased electron density at the C3 and C5 positions, making them more susceptible to electrophilic attack. rsc.org Conversely, the 3-nitrophenyl group at the C5 position is a strong deactivating group due to the electron-withdrawing nitro functionality, which directs incoming electrophiles to the meta position on the phenyl ring. unizin.orglumenlearning.comlumenlearning.comlibretexts.org
In the case of this compound, the directing effects of the substituents are crucial. The 2-pyridone system strongly activates the C3 and C5 positions for electrophilic attack. Research on the nitration of 2-pyridone itself shows that the reaction yields primarily the 3-nitro derivative in low acidity and the 5-nitro compound in highly acidic media, with both reactions occurring on the free base. rsc.org For the target molecule, the C5 position is already occupied by the 3-nitrophenyl group. Therefore, electrophilic attack is most likely to occur at the C3 position, which is activated by the pyridone's electron-donating character. The deactivating effect of the remote 3-nitrophenyl group would likely slow the reaction rate compared to unsubstituted 2-pyridone.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Group | Predicted Outcome |
| C3 | Activated by 2-pyridone form | Favorable site for electrophilic attack |
| C4 | Deactivated by 2-pyridone form | Unfavorable site for electrophilic attack |
| C5 | Occupied by 3-nitrophenyl group | Blocked |
| C6 | Deactivated by 2-pyridone form | Unfavorable site for electrophilic attack |
Nucleophilic Aromatic Substitution on Substituted Pyridines
The pyridine ring is inherently more reactive towards nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C2 and C4 positions, due to the electron-withdrawing nitrogen atom which can stabilize the anionic intermediate (Meisenheimer complex). uoanbar.edu.iqimperial.ac.uk In the 2-pyridone tautomer of the title compound, the C4 and C6 positions are electron-deficient and thus more favorable for nucleophilic attack. rsc.org
The presence of a nitro group, a powerful electron-withdrawing group, generally enhances the susceptibility of an aromatic ring to nucleophilic attack. While the nitro group in this compound is on the phenyl ring, its electronic influence can be transmitted through the molecule. More directly, nitropyridines themselves are highly activated towards nucleophilic substitution. nih.gov Vicarious nucleophilic substitution (VNS) is a notable reaction for nitropyridines, where a nucleophile carrying a leaving group attacks the ring, leading to C-H functionalization, typically ortho or para to the nitro group. nih.gov
Ring Opening and Closing Cascade (ROCC) Mechanisms
Pyridine and its derivatives can undergo ring-opening and closing cascade (ROCC) reactions, transforming them into different carbocyclic or heterocyclic systems. A classic example is the Zincke reaction, where pyridinium salts react with primary or secondary amines to form "Zincke aldehydes," which are 5-amino-2,4-pentadienals. acs.org These intermediates can then be used in subsequent reactions to build new molecular scaffolds. acs.org
Modern synthetic strategies have expanded on this concept, enabling the conversion of pyridines into a variety of other aromatic systems. For instance, methods have been developed to transform para-substituted pyridines into meta-substituted anilines through sequential ring-opening and ring-closing reactions. researchgate.netnih.gov Another approach allows for the conversion of pyridines into benzonitriles. researchgate.net These transformations often involve initial activation of the pyridine ring, for example, by N-oxidation or quaternization, followed by reaction with a nucleophile to initiate ring opening. researchgate.net The resulting acyclic intermediate can then undergo cyclization and aromatization to form the new ring system. rsc.org While specific ROCC reactions for this compound have not been detailed, the presence of the pyridine core suggests its potential as a substrate for such transformations to generate novel molecular architectures. A novel synthesis of 2,5-di-substituted pyridine derivatives has been reported via a ROCC mechanism, highlighting the utility of this strategy. researchgate.net
Derivatization Reactions for Analytical or Synthetic Purposes
The functional groups of this compound, namely the 2-hydroxypyridine moiety and the nitro group, offer several handles for derivatization for both analytical and synthetic applications.
Use of the Compound's Functional Groups in Derivatization
Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic performance of analytes. wiley.comsci-hub.seresearchgate.netnih.gov The hydroxyl group of the 2-pyridone tautomer and the nitro group of the phenyl substituent are prime targets for such modifications.
Hydroxyl/Pyridone Group Derivatization: The 2-pyridone moiety can undergo N-alkylation with organohalides. google.comacs.orgorganic-chemistry.org This reaction can be performed under catalyst- and base-free conditions, providing high N-selectivity. acs.org This derivatization can be useful for several reasons:
Improving solubility: Introducing an alkyl chain can modify the compound's polarity and improve its solubility in specific solvents for analysis.
Enhancing detectability: Attaching a chromophoric or fluorophoric group via an alkyl linker can significantly improve detection limits in techniques like HPLC.
Synthetic modification: N-alkylation is a common step in the synthesis of more complex molecules built upon the 2-pyridone scaffold. nih.govnih.gov For example, 2-hydrazino-1-methylpyridine has been used as a derivatizing agent to enhance the sensitivity of LC-MS/MS analysis of steroids. nih.gov
Nitro Group Derivatization: The nitro group is a versatile functional group for derivatization, primarily through its reduction to an amino group. This transformation is a cornerstone of synthetic chemistry as it opens up a vast array of subsequent reactions. researchgate.netnih.govmdpi.com
Reduction to Amine: The nitro group can be readily reduced to an aniline (B41778) derivative using various reagents, including catalytic hydrogenation (e.g., H₂/Pd), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). Photocatalytic methods using nanoparticles like N-doped TiO₂ have also been developed for the efficient and chemoselective reduction of aromatic nitro compounds. researchgate.net
Further Reactions of the Amine: The resulting amino group can be further derivatized. For instance, it can be diazotized and converted to a wide range of other functional groups (Sandmeyer reaction) or used in coupling reactions to form azo dyes, which are highly colored and easily detectable, a property useful in analytical methods.
Table 2: Potential Derivatization Reactions and Their Applications
| Functional Group | Derivatization Reaction | Reagents/Conditions | Purpose |
| 2-Pyridone | N-Alkylation | Alkyl halides | Improve solubility, enhance detectability, synthetic intermediate |
| Nitro Group | Reduction | H₂/Pd, Sn/HCl, Fe/HCl, Photocatalysis | Synthetic intermediate, create a reactive amino group |
| Amino (from nitro) | Diazotization/Sandmeyer | NaNO₂, HCl; CuX | Introduce various functional groups (e.g., -Cl, -Br, -CN, -OH) |
| Amino (from nitro) | Azo coupling | Diazonium salt, activated aromatic | Formation of colored compounds for analysis |
Multi-Component Reactions Involving this compound as a Building Block
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product incorporating most of the atoms of the starting materials, are powerful tools in modern organic synthesis for creating molecular complexity and diversity. mdpi.comrsc.orgnih.govcapes.gov.bryoutube.com 2-Pyridones are considered privileged scaffolds in medicinal chemistry and are frequently used as building blocks in MCRs to generate a wide range of biologically active heterocyclic compounds. rsc.orgnih.govresearchgate.netresearchgate.net
Given its 2-pyridone core, this compound is a potential candidate for participation in various MCRs. The reactivity of the 2-pyridone nucleus allows for its use in the construction of fused heterocyclic systems and other complex molecules. For example, MCRs have been employed to synthesize pyrano[3,2-c]pyridones and other highly functionalized pyridin-2(1H)-one derivatives. nih.govresearchgate.net
The presence of the 3-nitrophenyl substituent adds another layer of functionality that can be exploited. For instance, 1-methyl-3,5-dinitro-2-pyridone has been shown to be an excellent substrate for three-component ring transformations involving a ketone and a nitrogen source, yielding functionalized nitropyridines and nitroanilines. mdpi.com This reactivity is due to the electron-deficient nature of the dinitropyridone. While this compound is less electron-deficient, the principle of using the pyridone as a scaffold in MCRs remains valid. The nitro group on the phenyl ring could also participate in or influence the outcome of certain MCRs, or it could be carried through the reaction sequence to be modified at a later stage. The use of such substituted pyridones in MCRs provides a rapid and efficient route to novel and structurally diverse compounds. rsc.org
Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the theoretical and computational investigations of this compound. The specific quantum chemical calculations, including DFT, Ab Initio, and the subsequent analyses outlined in the request—such as geometry optimization, electronic structure analysis, vibrational frequency analysis, NBO, ELF/LOL, and Fukui function analysis—have not been published for this particular compound.
Therefore, it is not possible to generate an article with the requested detailed research findings, data tables, and in-depth scientific content for each specified subsection. The absence of primary research on this molecule prevents a scientifically accurate response that adheres to the provided structure and requirements.
Theoretical and Computational Investigations of 2 Hydroxy 5 3 Nitrophenyl Pyridine
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of a molecule by simulating its atomic motions over time. nih.govmdpi.com For a molecule like 2-Hydroxy-5-(3-nitrophenyl)pyridine, MD simulations can provide insights into its flexibility, preferred shapes (conformers), and the dynamics of its functional groups, such as the rotation of the nitro and phenyl groups.
Table 1: Hypothetical Torsional Angle Analysis from a Simulated MD Trajectory of this compound
| Dihedral Angle | Description | Predicted Stable Range (degrees) |
| O-C2-C5-C(phenyl) | Rotation of the phenyl group relative to the pyridine (B92270) ring | 45-60 and 120-135 |
| C4-C5-C(phenyl)-C(nitro) | Orientation of the nitro group relative to the pyridine plane | 0-20 and 160-180 |
| H-O-C2-N1 | Orientation of the hydroxyl proton | 0 (in-plane) |
This table is illustrative and based on general principles of conformational analysis for similar bi-aryl systems.
Ligand-Receptor Interaction Modeling (Computational Aspects, e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for predicting how a molecule like this compound might interact with a biological target.
Prediction of Binding Modes and Affinities
In the absence of specific docking studies for this compound, we can look at methodologies applied to other pyridine derivatives. nih.gov Docking studies involve preparing the 3D structure of the ligand and the receptor. The ligand is then placed into the receptor's binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more favorable interaction. nih.gov
For this compound, a hypothetical docking study against a kinase, a common target for pyridine-containing inhibitors, would likely show the pyridine ring positioned within the active site, forming key interactions with the protein's backbone or specific amino acid residues. The binding affinity would be quantified by a docking score, typically in kcal/mol.
Table 2: Illustrative Docking Scores of Pyridine Derivatives Against a Hypothetical Kinase Target
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |
| 2-Hydroxy-5-phenylpyridine | -7.5 | LYS78, GLU95, LEU130 |
| This compound | -8.2 | LYS78, GLU95, ASP145, PHE146 |
| 2-Hydroxy-5-(4-chlorophenyl)pyridine | -7.9 | LYS78, GLU95, THR144 |
This table presents hypothetical data to illustrate the type of results obtained from molecular docking studies. The values are not from actual experimental or computational work on this specific compound.
Analysis of Intermolecular Forces (Hydrogen Bonding, π-Stacking)
The binding of a ligand to a receptor is governed by various intermolecular forces. For this compound, these would include:
Hydrogen Bonding: The hydroxyl group on the pyridine ring is a prime candidate for forming hydrogen bonds with amino acid residues in a receptor's active site, such as aspartate, glutamate, or serine. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.
π-Stacking: The two aromatic rings (pyridine and nitrophenyl) can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. These interactions are crucial for stabilizing the ligand-receptor complex.
Analysis of docking poses for similar molecules often reveals detailed maps of these interactions, highlighting the specific residues involved and the distances of the interactions. mdpi.com
QSAR (Quantitative Structure-Activity Relationship) Studies (Computational, without biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Computationally, this involves calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), to create a predictive model. nih.govnih.gov
A computational QSAR study for a series of analogues of this compound would begin with the calculation of various descriptors, which can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices.
3D Descriptors: van der Waals volume, surface area, dipole moment.
The goal is to find a statistically significant equation that relates a selection of these descriptors to a measured activity. Even without experimental biological data, a theoretical QSAR model can be developed based on predicted properties, such as calculated binding affinities from docking studies. This can help in prioritizing which analogues to synthesize and test in the future.
Table 3: Examples of Computational Descriptors for a QSAR Model
| Descriptor Type | Descriptor Name | Hypothetical Value for this compound |
| Constitutional (1D) | Molecular Weight | 216.18 g/mol |
| Topological (2D) | Wiener Index | 1024 |
| Geometrical (3D) | Molecular Surface Area | 220.5 Ų |
| Quantum-Chemical | Dipole Moment | 4.5 D |
| Quantum-Chemical | HOMO Energy | -7.2 eV |
| Quantum-Chemical | LUMO Energy | -2.5 eV |
These values are illustrative and would need to be calculated using specialized software for an actual QSAR study.
Coordination Chemistry and Supramolecular Assemblies of 2 Hydroxy 5 3 Nitrophenyl Pyridine
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 2-Hydroxy-5-(3-nitrophenyl)pyridine would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes could be characterized by a variety of techniques to elucidate their structure and properties.
Transition Metal Complexes
Given the versatile coordination modes of this compound, a wide variety of transition metal complexes can be envisioned. With first-row transition metals such as copper(II), nickel(II), and cobalt(II), the formation of mononuclear complexes with a 1:2 metal-to-ligand ratio is plausible, where each ligand acts as a bidentate N,O-donor. The geometry around the metal center would be influenced by the specific metal ion and any ancillary ligands present. For example, square planar or octahedral geometries could be adopted.
The presence of the nitro group opens up the possibility of forming coordination polymers. The nitro group of a ligand coordinated to one metal center could potentially coordinate to an adjacent metal center, leading to the formation of one-, two-, or three-dimensional networks.
Table 1: Hypothetical Transition Metal Complexes of this compound
| Metal Ion | Potential Formula | Predicted Geometry | Potential Structural Features |
| Cu(II) | [Cu(L)2] | Square Planar | Mononuclear complex |
| Ni(II) | [Ni(L)2(H2O)2] | Octahedral | Mononuclear complex with aqua ligands |
| Zn(II) | [Zn(L)2] | Tetrahedral | Mononuclear complex |
| Ag(I) | [Ag(L)]n | Linear or Polymeric | Coordination polymer via nitro group bridging |
*L represents the deprotonated form of this compound.
Lanthanide and Actinide Complexes
The coordination chemistry of lanthanide and actinide ions is often characterized by high coordination numbers (typically 8-12) and a preference for hard oxygen donor ligands. The deprotonated phenolic oxygen of this compound would be an excellent binding site for these ions. The pyridine (B92270) nitrogen can also coordinate, although the interaction may be weaker compared to that with transition metals.
It is conceivable that the nitro group could also play a role in satisfying the high coordination demands of the f-block elements, either through direct coordination or through bridging interactions, leading to the formation of polynuclear species or coordination polymers. The resulting complexes could exhibit interesting photophysical properties, such as luminescence, which is a hallmark of many lanthanide complexes.
Table 2: Hypothetical Lanthanide and Actinide Complexes of this compound
| Metal Ion | Potential Formula | Predicted Coordination Number | Potential Structural Features |
| Eu(III) | [Eu(L)3(H2O)x] | 8 or 9 | Mononuclear complex, potentially luminescent |
| Tb(III) | [Tb(L)3(H2O)x] | 8 or 9 | Mononuclear complex, potentially luminescent |
| UO2(2+) | [UO2(L)2(S)] | 6 or 7 | Uranyl complex with solvent molecule (S) |
| Th(IV) | [Th(L)4] | 8 | Mononuclear complex |
*L represents the deprotonated form of this compound.
Complex Geometries and Stereochemistry
No published data is available on the complex geometries and stereochemistry of metal complexes involving this compound.
Advanced Characterization of Coordination Compounds
There is no experimental data on the magnetic properties of metal complexes formed with this compound.
The electrochemical behavior of this compound and its metal complexes has not been reported.
Supramolecular Assembly in Solid State
Specific details of hydrogen bonding networks in the solid state of this compound are unknown as its crystal structure has not been determined.
While π-stacking interactions are anticipated, their specific nature and contribution to the solid-state structure of this compound are yet to be experimentally verified.
Crystal Engineering and Design Principles
Crystal engineering focuses on the design of solid-state structures by controlling intermolecular interactions. For this compound, design strategies would primarily leverage the predictable nature of its hydrogen-bonding groups.
A primary design principle would be the exploitation of the strong and directional hydrogen bonds formed by the hydroxypyridine group. The potential for tautomerism between the 2-hydroxypyridine (B17775) and 2-pyridone forms could offer different hydrogen bonding patterns, for example, enabling N-H···O synthons in the pyridone form, which would compete with the O-H···N synthons of the hydroxy form.
A hierarchical assembly can be postulated, where strong hydrogen bonds first dictate the formation of one-dimensional chains or dimeric pairs. Subsequently, weaker forces like π–π stacking and C–H···O interactions would organize these initial motifs into the final three-dimensional structure.
Co-crystallization presents a versatile strategy for modifying the crystal structure and properties. By introducing a second molecule (a co-former) with complementary functional groups, the network of intermolecular interactions can be systematically altered. For instance, co-crystallization with other strong hydrogen-bond donors or acceptors would create new supramolecular synthons. To explore the impact of halogen bonding, co-crystals could be formed with halogenated compounds, such as diiodobenzenes, to promote specific and directional halogen bonds with the nitrogen or oxygen atoms of the target molecule.
The validation of these design principles and the definitive determination of the supramolecular structure of this compound await its synthesis and characterization by single-crystal X-ray diffraction.
Advanced Materials and Analytical Applications of 2 Hydroxy 5 3 Nitrophenyl Pyridine
Applications in Materials Science
The potential utility of a molecule like 2-Hydroxy-5-(3-nitrophenyl)pyridine in materials science can be inferred from its structural components: a pyridine (B92270) ring, a hydroxyl group, and a nitrophenyl substituent. These features are present in various functional materials. However, specific studies detailing the incorporation of this compound into advanced materials are not presently available.
Components in Optoelectronic Materials
Organic compounds containing nitro groups and extended π-conjugated systems, such as nitropyridine derivatives, have been investigated for their non-linear optical (NLO) properties. Similarly, coumarin (B35378) derivatives are studied for their potential in optoelectronics. The structure of this compound, with its nitrophenyl and pyridine moieties, suggests potential for interesting electronic and photophysical properties. Nevertheless, specific research focusing on the synthesis or characterization of this compound for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) or photovoltaics, is not found in the current body of scientific literature.
Chemo- and Biosensors (Design and Principle)
The design of chemosensors often relies on molecules that can selectively bind to an analyte, resulting in a measurable signal, such as a change in fluorescence or color. Hydroxypyridinone-based chelators and other pyridine derivatives are known to be effective in the design of fluorescent sensors for detecting metal ions like Pb(II). The 2-hydroxypyridine (B17775) unit in the target compound could theoretically act as a binding site for metal ions. However, no studies have been published that design, synthesize, or evaluate this compound as a chemo- or biosensor for any specific analyte.
Analytical Chemistry Applications
In analytical chemistry, specialized reagents are crucial for enhancing the detection and separation of various substances. While the structural features of this compound might suggest potential utility, there is a lack of specific applications reported in the literature.
Use as a Matrix in Mass Spectrometry Imaging (MALDI-MSI)
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a key technique for analyzing large biomolecules and, increasingly, for imaging small molecules directly from tissue sections. The choice of the matrix is critical, especially for small molecule analysis, to avoid interference in the low mass range. Compounds like 4-hydroxy-3-nitrobenzonitrile (B1293937) have been identified as effective general-purpose matrices. Despite the presence of a nitro group and a UV-absorbing aromatic system, which are common features of MALDI matrices, there are no published reports on the use of this compound as a matrix for MALDI-MSI.
Derivatization Reagent in Chromatographic Analysis (e.g., LC-MS, HPLC-DAD)
Derivatization is a common strategy in chromatography to improve the separation and detection of analytes that lack a suitable chromophore or have poor chromatographic retention. For instance, halogenated nitrobenzene (B124822) derivatives are used as derivatizing reagents for small molecule aliphatic amines in HPLC-DAD analysis. While the nitro group in this compound could theoretically be used to "tag" other molecules, there is no scientific literature describing its application as a derivatization reagent in any form of chromatographic analysis, including LC-MS or HPLC-DAD.
Fluorescent Probes and Labels
The structural characteristics of this compound suggest its potential as a foundation for the development of novel fluorescent probes and labels. Pyridine-containing molecules are known to be integral components of various fluorophores. nih.govresearchgate.netmdpi.comnih.gov The fluorescence in these systems often arises from intramolecular charge transfer (ICT) states, which can be sensitive to the local environment, making them useful as sensors.
While direct studies on the fluorescent properties of this compound are not extensively reported, the behavior of analogous compounds provides strong indications of its potential. For instance, the transition metal complexes of 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine have been demonstrated to function as fluorosensors for sodium ions. researchgate.net This suggests that the nitrophenyl-pyridine moiety can be an effective component in a sensor system. The presence of the nitro group, a well-known fluorescence quencher, could allow for the design of "turn-on" fluorescent probes where a reaction or binding event displaces or modifies the nitro group, thereby restoring fluorescence.
Furthermore, pyridine N-oxide derivatives, when complexed with Lewis acids like BF₂CF₃, have been shown to exhibit strong fluorescence in both solution and solid states. nih.gov This indicates that the pyridine nitrogen in this compound could be a site for derivatization to create new fluorescent materials. The inherent polarity and potential for hydrogen bonding of the hydroxyl group could also contribute to solvatochromic effects, where the fluorescence properties change with the polarity of the solvent, a desirable feature for probes of cellular environments.
Table 1: Comparison of Related Pyridine-Based Fluorescent Systems
| Compound/System | Application/Property | Reference |
| 4'-(p-Nitrophenyl)-2,2':6',2”-terpyridine Metal Complexes | Fluorosensor for sodium ions | researchgate.net |
| Pyridine N-oxide-BF₂CF₃ Complexes | Strong fluorescence in solution and solid state | nih.gov |
| Aminopyridine Derivatives | Potential scaffolds for fluorescent probes | mdpi.com |
| Pyrrolo[3,4-c]pyridine Derivatives | Promising fluorescent materials | researchgate.net |
Catalytic Applications
The molecular architecture of this compound makes it a candidate for applications in catalysis, both as an organocatalyst and as a ligand in transition metal-catalyzed reactions.
Organocatalysis
While specific applications of this compound as an organocatalyst have not been documented, its structure contains functionalities that are common in organocatalytic systems. The pyridine nitrogen atom possesses a lone pair of electrons, making it a Lewis basic site capable of activating substrates. Conversely, the hydroxyl group can act as a hydrogen bond donor, potentially orienting substrates for a reaction. This combination of a Lewis base and a hydrogen bond donor is a feature of many bifunctional organocatalysts. The acidic proton of the hydroxyl group could also participate in Brønsted acid catalysis. The exploration of this compound in organocatalysis represents a potential area for future research.
Ligands in Transition Metal Catalysis
Pyridine and its derivatives are among the most common ligands in transition metal chemistry, valued for their ability to coordinate with a wide range of metal centers and influence their catalytic activity. wikipedia.orgjscimedcentral.comsemanticscholar.org The nitrogen atom of the pyridine ring acts as a strong sigma-donor, stabilizing the metal complex. This compound is well-suited to function as a ligand. The presence of both the pyridine nitrogen and the hydroxyl oxygen in a 1,2-relationship allows for the potential of bidentate chelation to a metal center, forming a stable five-membered ring.
Research on structurally similar compounds supports this potential. For example, (2-Hydroxy-5-nitrophenyl)(phenyl)methanone, which also contains a hydroxyl group ortho to a potential coordinating group, readily forms complexes with transition metals. researchgate.net Similarly, molybdenum complexes with ligands derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) have been synthesized and characterized, demonstrating the coordinating ability of the 2-hydroxy-5-nitro-phenyl moiety. mdpi.com These complexes have been investigated for their catalytic and material properties. mdpi.com It is therefore highly probable that this compound can form stable complexes with various transition metals, which could then be explored for applications in catalysis, such as oxidation or hydrogenation reactions.
Table 2: Examples of Related Ligands in Transition Metal Catalysis
| Ligand/Precursor | Metal(s) | Application/Finding | Reference |
| (2-Hydroxy-5-nitrophenyl)(phenyl)methanone | Various transition metals | Formation of metal complexes with antimicrobial potential | researchgate.net |
| 2-Hydroxy-5-nitrobenzaldehyde derivative | Molybdenum | Synthesis of potential oxidation catalysts | mdpi.com |
| Pyridine | Various transition metals | Widely used ligand in catalysis, e.g., hydrogenation | wikipedia.org |
| 2,2'-Bipyridine | Various transition metals | Common bidentate ligand in catalysis | wikipedia.org |
Precursors for Fine Chemicals and Agrochemicals (Excluding Specific Products/Clinical Data)
Substituted pyridines are fundamental building blocks in the synthesis of a vast array of fine chemicals, including pharmaceuticals and agrochemicals. The presence of multiple functional groups on the this compound ring system makes it a versatile intermediate for the construction of more complex molecular architectures.
The utility of closely related compounds as precursors is well-established. For instance, a patent describes 2-hydroxy-5-nitropyridine (B147068) as a crucial intermediate in the production of various medicines and pesticides. google.com Another patent highlights the widespread use of 2-hydroxy-3-nitropyridine (B160883) in the synthesis of pharmaceuticals and agricultural chemicals. google.com This underscores the value of the hydroxynitropyridine scaffold in these industries.
Furthermore, pyridine-based compounds are of significant importance in the agrochemical sector, forming the core of many fungicides, insecticides, and herbicides. nih.gov The derivatization of pyridine intermediates is a key strategy in the discovery of new agrochemicals. nih.gov The presence of a trifluoromethyl group, another common feature in modern agrochemicals, in a related compound, 2-Hydroxy-5-trifluoromethylpyridine, further illustrates the importance of substituted hydroxypyridines as intermediates for this sector. guidechem.com
Given these precedents, this compound can be considered a valuable precursor. The hydroxyl group can be converted into other functionalities, such as halides or ethers, while the nitro group can be reduced to an amine, which can then be further functionalized. The phenyl substituent offers another site for modification. These transformations allow for the systematic elaboration of the molecule to generate libraries of compounds for screening in drug discovery and agrochemical research programs.
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of complex molecules is a cornerstone of contemporary organic chemistry. For a molecule like 2-Hydroxy-5-(3-nitrophenyl)pyridine, future research will undoubtedly focus on developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.
Palladium-catalyzed cross-coupling reactions are anticipated to be a primary focus for constructing the C-C bond between the pyridine (B92270) and phenyl rings. Methodologies such as the Suzuki, Negishi, and Stille couplings, which are powerful tools for creating biaryl systems, could be adapted. For instance, the Suzuki coupling would likely involve the reaction of a 5-halopyridin-2-ol derivative with 3-nitrophenylboronic acid. orgsyn.org Similarly, a Negishi coupling could employ an organozinc derivative of either the pyridine or the nitrobenzene (B124822) moiety. orgsyn.orgwikipedia.orgorganic-chemistry.orgorgsyn.org The Hiyama coupling, utilizing organosilanes, presents another viable, often milder, alternative. wikipedia.orgorganic-chemistry.orgnih.gov
Beyond traditional cross-coupling, sustainable approaches are gaining traction. Multicomponent reactions (MCRs) offer a promising avenue for the one-pot synthesis of highly substituted pyridones, minimizing waste and improving atom economy. mdpi.com Electrochemical methods, which can obviate the need for chemical oxidants or reductants, are also emerging as a green alternative for the synthesis of pyridine derivatives. rsc.orgrsc.orgresearchgate.net Future research could explore the electrochemical coupling of appropriate precursors to forge the this compound scaffold.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Reactants | Key Advantages | Potential Challenges |
| Suzuki Coupling | 5-Bromo-2-hydroxypyridine (B85227) and 3-nitrophenylboronic acid | High functional group tolerance, commercial availability of boronic acids. | Potential for side reactions, catalyst poisoning by the nitro group. |
| Negishi Coupling | 5-Iodo-2-hydroxypyridine and (3-nitrophenyl)zinc chloride | High reactivity and yields, tolerance to various functional groups. orgsyn.orgwikipedia.orgorgsyn.org | Moisture sensitivity of organozinc reagents. |
| Stille Coupling | 5-Bromo-2-hydroxypyridine and (3-nitrophenyl)tributylstannane | Mild reaction conditions. | Toxicity of organotin reagents. orgsyn.org |
| Hiyama Coupling | 5-Iodo-2-hydroxypyridine and trimethoxy(3-nitrophenyl)silane | Low toxicity of organosilicon reagents, activator-dependent reactivity. wikipedia.orgorganic-chemistry.org | Requires an activating agent, such as fluoride (B91410) ions. |
| Multicomponent Reaction | Simpler precursors in a one-pot setup. | High atom economy, reduced waste, operational simplicity. mdpi.com | Optimization of reaction conditions can be complex. |
| Electrochemical Synthesis | Suitably functionalized pyridine and nitrobenzene precursors. | Avoids chemical oxidants/reductants, potential for high selectivity. rsc.orgrsc.org | Requires specialized equipment, optimization of electrochemical parameters. |
Exploration of Underutilized Reactivity Modes
The functional groups of this compound—the hydroxypyridine ring and the nitroaromatic system—offer a rich playground for exploring diverse reactivity. While standard transformations are predictable, future research could delve into less conventional reaction pathways.
The hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form. aip.orgnih.govwuxibiology.comnih.govwayne.eduresearchgate.netwikipedia.orgrsc.org This tautomerism can be exploited to achieve selective N- vs. O-alkylation or arylation, depending on the reaction conditions. acs.org While this is a known aspect of hydroxypyridine chemistry, its interplay with the electron-withdrawing nitrophenyl group in this specific molecule is an area ripe for investigation.
The nitro group is typically seen as a precursor for an amino group via reduction. However, its strong electron-withdrawing nature can be harnessed for other transformations. For example, photocatalysis could be employed to activate the C-NO2 bond or other parts of the molecule in novel ways. The field of photoredox catalysis, in particular, might open up new avenues for functionalizing the molecule that are not accessible through traditional thermal methods.
Electrochemical methods also offer intriguing possibilities. The electrochemical reduction of the nitro group can proceed through various intermediates, potentially allowing for the synthesis of a range of derivatives. Furthermore, the pyridine ring itself can be subject to electrochemical transformations, such as single-carbon insertion reactions, which could dramatically alter the molecular skeleton. researchgate.netscitechdaily.com
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of this compound at a molecular level is crucial for predicting its properties and function. The tautomerism between the 2-hydroxy and 2-pyridone forms is a key dynamic process that is highly sensitive to the molecular environment. wuxibiology.comresearchgate.netwikipedia.org
Advanced spectroscopic techniques will be indispensable for probing these dynamics. In-situ infrared (IR) and Raman spectroscopy can provide real-time information on the tautomeric equilibrium under various conditions, such as changes in solvent, temperature, or upon interaction with other molecules. nih.govacs.orgaps.orgacs.org These techniques can help to elucidate the subtle interplay of hydrogen bonding and solvent effects that govern the position of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) spectroscopy will also be a vital tool. Specialized NMR techniques, such as variable temperature NMR and 2D NMR experiments, can provide detailed insights into the kinetics and thermodynamics of the tautomerization process. mdpi.com
The photophysical properties of this compound, owing to the combination of a potentially fluorescent pyridone core and a quenching nitro group, are also of interest. Time-resolved fluorescence and transient absorption spectroscopy could be used to map the excited-state dynamics and understand the pathways of energy relaxation after photoexcitation. This is particularly relevant for exploring potential applications in sensing or molecular electronics.
Deeper Theoretical Insights into Structure-Property Relationships
Computational chemistry provides a powerful lens for understanding the relationship between the structure of a molecule and its properties. For this compound, theoretical studies can offer insights that are difficult to obtain through experimental means alone.
Density Functional Theory (DFT) and ab initio calculations can be used to accurately predict the geometries of the different tautomers and their relative stabilities in the gas phase and in various solvents. nih.govwayne.edu These calculations can also elucidate the nature of the transition state for the tautomerization reaction, providing a detailed picture of the reaction mechanism. aip.orgnih.gov
Furthermore, computational methods can be used to predict a range of properties, including electronic properties (HOMO-LUMO gap, dipole moment), spectroscopic signatures (IR, NMR, UV-Vis spectra), and reactivity parameters. nih.gov By systematically modifying the structure in silico (for example, by changing the substituent on the phenyl ring), it is possible to build a comprehensive understanding of the structure-property relationships that govern the behavior of this class of compounds. This predictive capability can guide synthetic efforts and accelerate the discovery of molecules with desired properties.
Expanding Applications in Emerging Technologies
While the immediate applications of a novel compound are not always apparent, the structural features of this compound suggest potential utility in several emerging technological areas.
The presence of a donor (hydroxypyridine) and an acceptor (nitrophenyl) group within a conjugated system suggests that this molecule could possess interesting nonlinear optical (NLO) properties. nih.gov Such "push-pull" systems are of interest for applications in telecommunications and optical computing. Theoretical calculations can provide an initial assessment of the NLO properties of this molecule and guide the design of improved derivatives.
The ability of the hydroxypyridine moiety to act as a chelating agent for metal ions, combined with the potential for the nitro group to modulate the electronic properties of the system, could lead to applications in advanced sensing. researchgate.net For example, the binding of a metal ion could perturb the electronic structure of the molecule, leading to a change in its fluorescence or absorption spectrum. This could form the basis for a highly selective and sensitive chemical sensor.
Looking further ahead, the precise control over electronic properties afforded by the substituent pattern could make derivatives of this compound candidates for components in molecular electronics. The ability to tune the conductivity and switching behavior of single molecules is a key goal in this field, and the rich chemistry of pyridines offers a promising platform for achieving this. There is also speculative potential for such molecules to be explored as components in quantum computing, where the control of electronic states is paramount.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. bohrium.comnih.gov For a compound like this compound and its derivatives, ML models can be trained to predict a wide range of properties, from synthetic accessibility and reaction outcomes to biological activity and material characteristics. nih.govbohrium.comnih.gov
For example, ML algorithms could be used to screen virtual libraries of related compounds to identify candidates with optimized properties for a specific application, such as high NLO response or strong binding to a particular protein. bohrium.com This can dramatically accelerate the discovery process and reduce the need for laborious and expensive experimental work.
In the realm of synthesis, ML models can predict the optimal reaction conditions for preparing a target molecule, or even suggest novel synthetic routes. bohrium.com As more data on the reactivity of pyridine derivatives becomes available, these predictive models will become increasingly accurate and powerful. The use of ML to assist in the design of materials, such as polymers based on pyridine scaffolds for specific applications, is also a rapidly growing area. nih.gov
The synergy between computational chemistry, high-throughput experimentation, and machine learning will be a key driver of innovation in the years to come. For this compound, this integrated approach holds the promise of rapidly unlocking its full potential and paving the way for its application in a new generation of advanced materials and technologies. The pyridine scaffold itself is considered a preferable framework in the process of drug discovery, further highlighting the potential of this compound class. researchgate.netnih.gov
Q & A
Q. What are the standard synthetic routes for 2-Hydroxy-5-(3-nitrophenyl)pyridine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via substitution or condensation reactions. Key reagents and conditions include:
| Reaction Type | Reagents/Conditions | Key Products/Intermediates | Reference |
|---|---|---|---|
| Substitution | NaOH/KOH, nucleophiles (amines, thiols) | Hydroxypyridine derivatives | |
| Oxidation | KMnO₄ (controlled pH, temperature) | Oxidized nitroaryl intermediates | |
| Nitration | HNO₃/H₂SO₄ on phenyl precursors | 3-Nitrophenyl intermediates |
Q. Optimization Tips :
- Control pH to prevent over-oxidation of the hydroxyl group.
- Use inert atmospheres (N₂/Ar) to stabilize nitro intermediates.
- Monitor reaction progress via HPLC or TLC to isolate pure products.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer: Critical techniques include:
- X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks (e.g., cocrystal studies with nitrophenol derivatives) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~200°C for nitroaryl compounds) .
- FT-IR and NMR : Confirms functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹, aromatic proton shifts at δ 7.0–8.5 ppm) .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., O···H/N···H contacts in cocrystals) .
Q. What safety protocols are recommended for handling nitroaryl pyridine derivatives?
Methodological Answer : Based on GHS classifications for analogous compounds:
- Hazards : Skin/eye irritation (H315/H319), respiratory sensitization (H335) .
- PPE : Nitrile gloves, lab coats, and OV/AG/P99 respirators for aerosol-prone steps .
- Emergency Measures :
- Eye exposure: 15-minute saline rinse .
- Inhalation: Immediate fresh air and medical evaluation .
Advanced Research Questions
Q. How do electronic and steric effects influence the regioselectivity of substitutions on the pyridine ring?
Methodological Answer :
- Electronic Effects : The electron-withdrawing nitro group at C5 directs electrophilic attacks to C3/C4 via resonance deactivation. Computational studies (DFT) show reduced electron density at C3/C4 .
- Steric Effects : Bulky substituents at C3 hinder nucleophilic substitution at adjacent positions. Kinetic studies using steric maps (e.g., Tolman cone angles) validate this .
- Case Study : Substitution with KOH yields >80% C3-hydroxy products due to nitro-group-directed activation .
Q. What computational strategies are used to predict the nonlinear optical (NLO) properties of nitroaryl pyridines?
Methodological Answer :
- DFT Calculations : Estimate hyperpolarizability (β) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets. For 2-amino-5-nitropyridine cocrystals, β values exceed 10⁻³⁰ esu, suggesting NLO potential .
- HOMO-LUMO Gaps : Narrow gaps (<3 eV) correlate with enhanced charge transfer in nitroaryl systems .
Q. How can catalytic methods improve the synthesis of nitro-functionalized pyridine derivatives?
Methodological Answer :
- Fe₂O₃@SiO₂/In₂O₃ Catalysts : Enhance nitro-group incorporation via Lewis acid activation (yield increase from 55% to 88%) .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 2 hrs for nitroaryl coupling .
Q. What strategies resolve contradictions in reported bioactivity data for nitroaryl pyridines?
Methodological Answer :
Q. How do solvent polarity and pH affect the solubility of this compound?
Methodological Answer :
Q. What crystallographic techniques validate supramolecular interactions in nitroaryl pyridine cocrystals?
Methodological Answer :
- Single-Crystal XRD : Resolves π-π stacking (3.5–4.0 Å spacing) and hydrogen bonds (O···H = 2.2 Å) .
- Powder XRD : Confirms phase purity of cocrystals (e.g., with 2,4-dinitrophenol) .
Q. How can structural modifications enhance the stability of nitro-functionalized pyridines under ambient conditions?
Methodological Answer :
- N-Methylation : Reduces hygroscopicity by blocking H-bond donor sites (e.g., N-methylpiperidine derivatives) .
- Co-crystallization : Improves thermal stability (e.g., TGA shows 20°C increase in decomposition onset) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
